molecular formula C7H7N3O3 B14032863 6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B14032863
M. Wt: 181.15 g/mol
InChI Key: JMNQMAKUUWJPOW-UHFFFAOYSA-N
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Description

6-Nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that belongs to the class of pyrido[3,2-b][1,4]oxazines This compound is characterized by the presence of a nitro group at the 6th position and a dihydro-2H-pyrido[3,2-b][1,4]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the Mannich reaction, which is a three-component condensation reaction of phenols, primary amines, and formaldehyde. Another common method involves the cyclization of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts such as tin(IV) chloride (SnCl4) or methyltrichlorosilane (MeSiCl) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
  • 6-Nitro-2-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

6-Nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to its specific structural features, such as the dihydro-2H-pyrido[3,2-b][1,4]oxazine core and the nitro group at the 6th position.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C7H7N3O3/c11-10(12)6-2-1-5-7(9-6)8-3-4-13-5/h1-2H,3-4H2,(H,8,9)

InChI Key

JMNQMAKUUWJPOW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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